![molecular formula C15H17BF6O3 B6301229 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121512-96-5](/img/structure/B6301229.png)
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (2M4TFPBPE) is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile reagent that can be used as a catalyst, a ligand, or a reagent for the synthesis of organic compounds. 2M4TFPBPE has a wide range of applications in the field of organic synthesis and can be used for the synthesis of a variety of compounds.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
“2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester” is likely used in Suzuki–Miyaura cross-coupling reactions, which are a type of metal-catalyzed carbon-carbon bond formation. This reaction is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Synthesis of Benzopyranone Derivatives
This compound may be involved in the synthesis of benzopyranone derivatives, which are important for their potential use as GABAA receptor modulators. These modulators can have therapeutic applications in treating conditions like anxiety, insomnia, and epilepsy .
Preparation of Fluorinated Aromatic Poly(Ether-Amide)s
Fluorinated aromatic poly(ether-amide)s have unique properties due to the presence of fluorine atoms, making them useful in advanced material applications. The subject compound could be a reactant in the preparation of these materials .
4. Synthesis of Multisubstituted Olefins and Conjugate Dienes Multisubstituted olefins and conjugate dienes are valuable in organic chemistry for their diverse reactivity and utility in further chemical transformations. The compound might be used to synthesize these structures .
Synthesis of Pyrazine Derivatives
Pyrazine derivatives have been studied as corticotropin-releasing factor-1 receptor antagonists, which could be beneficial in treating stress-related disorders. The compound could play a role in synthesizing these derivatives .
C-H Functionalization of Quinones
C-H functionalization is a method used to directly modify the carbon-hydrogen bonds of quinones, which are a class of organic compounds with potential biological activity. The compound might be involved in such functionalization processes .
Synthesis of Cathepsin S Inhibitors
Cathepsin S inhibitors are researched for their potential to treat autoimmune diseases and other conditions. The compound could be used in the synthesis of phenyl-purine-carbonitrile derivatives that act as these inhibitors .
Development of Sodium Channel Blockers
Biaryl pyrazole carboxamides synthesized using this compound may serve as sodium channel blockers, which have applications in treating neuropathic pain .
Mechanism of Action
Target of Action
The primary target of this compound is its role as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, the compound’s stability at room temperature suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound is stable at room temperature , and its rate of reaction can be considerably accelerated at physiological pH .
properties
IUPAC Name |
2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCNGRGMUVGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.